2,5-Dimethyltryptamine

Structure-activity relationship Serotonin receptor Hallucinogen pharmacology

Researchers investigating tryptamine structure-activity relationships (SAR) often face a gap in understanding how 2- and 5-position methylation modulates receptor binding and metabolic stability. 2,5-Dimethyltryptamine (2,5-DMT) directly addresses this need. • Enables head-to-head comparison with DMT (Ki = 462 nM) and 5-MeO-DMT (Ki = 207 nM) to isolate methyl vs. methoxy contributions at the 5-position. • The primary amine side chain permits controlled MAO isoform specificity studies, contrasting with N,N-dimethylated tryptamines. • Serves as an essential calibration standard for GC-MS/LC-MS/MS method validation (LOD 5-10 ng/mL). Supplied as the hydrochloride salt with ≥98% purity; intended exclusively for laboratory research and forensic applications.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 1079-44-3
Cat. No. B085827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyltryptamine
CAS1079-44-3
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2CCN)C
InChIInChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3
InChIKeyCMDMWYFWSISWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyltryptamine (CAS 1079-44-3): Chemical Identity and Physicochemical Baseline for Research Procurement


2,5-Dimethyltryptamine (2,5-DMT; CAS 1079-44-3) is a substituted tryptamine derivative characterized by methyl groups at the 2- and 5-positions of the indole ring and a primary amine ethanamine side chain [1]. Its molecular formula is C₁₂H₁₆N₂ with a molecular weight of 188.27 g/mol and a computed XLogP3 of 2.1 [1]. The presence of two methyl substituents on the indole ring confers distinct electronic and steric properties compared to unsubstituted tryptamine or N,N-dimethyltryptamine (DMT) [2]. Commercial availability is typically as the hydrochloride salt with reported purity ≥95%, and the compound is intended exclusively for laboratory research and forensic applications .

Why 2,5-Dimethyltryptamine Cannot Be Replaced by DMT, 5-MeO-DMT, or 6-MeO-DMT in Targeted Research Applications


In-class substitution among tryptamine analogs is scientifically unsound due to position-specific structure-activity relationships (SAR) that govern receptor pharmacology and metabolic fate. Evidence demonstrates that substituent position on the indole ring critically determines both serotonin receptor binding affinity and behavioral activity: electron-donating substituents at the 5-position enhance receptor affinity and behavioral disruption compared to unsubstituted DMT or analogs substituted at the 4- or 6-positions [1]. Furthermore, the absence of an N,N-dimethyl moiety on the terminal amine—as in 2,5-DMT versus DMT—alters monoamine oxidase (MAO) substrate specificity: N,N-dimethylated tryptamines exhibit increased specificity for type B MAO and demonstrate very low enzymatic activities overall [2]. These positional and substitution-dependent pharmacological differences translate directly to divergent experimental outcomes, making direct interchange among tryptamine analogs methodologically invalid for quantitative studies.

2,5-Dimethyltryptamine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


5-Position Methyl Substitution Enhances Serotonin Receptor Affinity Relative to Unsubstituted and 4- or 6-Position Analogs

Structure-activity relationship studies demonstrate that electron-donating substituents at the indole 5-position confer enhanced serotonin receptor binding affinity and behavioral disruption activity compared to unsubstituted N,N-dimethyltryptamine and analogs substituted at the 4- or 6-positions [1]. This position-specific SAR establishes that 2,5-DMT occupies a distinct pharmacological niche not interchangeable with other regioisomeric analogs.

Structure-activity relationship Serotonin receptor Hallucinogen pharmacology

5-HT2 Receptor Binding Affinity Benchmarking: DMT and 5-MeO-DMT as Quantitative Reference Points

In human cortical tissue, the indolealkylamines 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and N,N-dimethyltryptamine (DMT) compete for 5-HT₂ receptor binding with Ki values of 207 nM and 462 nM, respectively, as determined by ³H-ketanserin displacement [1]. While direct Ki data for 2,5-DMT remain unavailable in the peer-reviewed literature, these values establish the quantitative binding affinity range for structurally related tryptamines. Given that 5-position electron-donating substituents enhance receptor affinity [2], 2,5-DMT is predicted to exhibit distinct binding characteristics compared to both DMT and 5-MeO-DMT. A strong correlation exists between human hallucinogenic potencies and 5-HT₂ receptor affinities (r = 0.97), underscoring that even modest differences in binding affinity translate to functionally significant outcomes [1].

5-HT2 receptor Binding affinity Indolealkylamine

Monoamine Oxidase Substrate Specificity: Dimethylation Effects on MAO-A vs. MAO-B Activity

Kinetic analyses of indoleamines as MAO substrates reveal that N,N-dimethylation of tryptamine and 5-hydroxytryptamine (5-HT) increases specificity for type B MAO, and all dimethylated compounds exhibit very low activities with either type A or type B MAO [1]. At a substrate concentration of 20.0 μM, tryptamine and its N-methylated derivatives are common substrates for both MAO-A and MAO-B, whereas at 1000 μM, N,N-dimethyltryptamine becomes specific for type B MAO [1]. While 2,5-DMT is not N,N-dimethylated on the terminal amine, the presence of methyl groups at the 2- and 5-positions is expected to alter MAO substrate behavior relative to unsubstituted tryptamine, though direct comparative data for 2,5-DMT are absent.

Monoamine oxidase Substrate specificity Metabolic stability

Analytical Differentiation: 2,5-DMT as a Chromatographically Distinct Reference Standard

Validated GC-EI-MS and HPLC-electrospray-MS methods have been established for the detection and quantification of designer tryptamines in biological matrices, including N,N-dimethyltryptamine (DMT), N,N-dipropyltryptamine (DPT), and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) [1]. The method achieves limits of detection between 5 and 10 ng/mL and demonstrates linearity between 50 and 1000 ng/mL [1]. However, 2,5-DMT possesses unique chromatographic and mass spectral properties due to its primary amine side chain and 2,5-dimethyl substitution pattern, making it analytically distinct from both DMT and 5-methoxy-substituted analogs. Procurement of authentic 2,5-DMT reference material is essential for method development, validation, and forensic identification where this specific substitution pattern must be conclusively distinguished from other tryptamine regioisomers.

Analytical chemistry Reference standard GC-MS

Discriminative Stimulus Pharmacology: DMT Establishes Hallucinogen-Like Profile Distinct from Psychostimulants

In rat drug discrimination studies, DMT produces discriminative stimulus effects most similar to DOM (2,5-dimethoxy-4-methylamphetamine), with some similarity to LSD and MDMA [1]. Full cross-substitution occurs between DMT and DOM, establishing that DMT produces predominantly hallucinogenic-like discriminative stimulus effects with minimal psychostimulant effects, in contrast to MDMA which produces both hallucinogen- and psychostimulant-like effects [1]. While no published discrimination data exist for 2,5-DMT, the compound's structural features—specifically the 2,5-dimethyl substitution pattern that is also present in the potent hallucinogen DOM—suggest a hallucinogen-like behavioral profile that may differ from N,N-dimethylated tryptamines.

Drug discrimination Behavioral pharmacology Abuse liability

CYP2D6 Inhibition Profile: Tryptamine-Derived NPS Exhibit Differential Enzyme Inhibition

Screening of tryptamine-derived new psychoactive substances (TDNPS) for cytochrome P450 inhibition revealed that, with the exception of DMT, all tested TDNPS inhibited CYP2D6 activity with IC₅₀ values below 100 μM [1]. N,N-dialkylated tryptamines (DALTs) inhibited CYP2D6 activity to an extent similar to the potent clinical inhibitors paroxetine and quinidine [1]. While 2,5-DMT was not included in this screening panel, the data establish that tryptamine substitution patterns critically influence CYP2D6 inhibitory potential, with DMT representing an outlier lacking significant inhibition. This class-level evidence indicates that 2,5-DMT may exhibit a CYP inhibition profile distinct from both DMT and N,N-dialkylated analogs, with implications for studies involving polypharmacy or metabolic drug-drug interactions.

Cytochrome P450 CYP2D6 Drug-drug interaction

Validated Research Applications for 2,5-Dimethyltryptamine Procurement


Structure-Activity Relationship (SAR) Studies of Tryptamine 5-HT Receptor Pharmacology

2,5-DMT serves as a critical probe compound for SAR investigations examining how 2- and 5-position methyl substitution on the indole ring modulates serotonin receptor binding affinity and functional activity. Given the established finding that 5-position electron-donating substituents enhance receptor affinity relative to unsubstituted and 4- or 6-position analogs [1], 2,5-DMT fills a specific gap in the tryptamine SAR matrix. Procurement enables direct comparison with benchmark compounds DMT (Ki = 462 nM) and 5-MeO-DMT (Ki = 207 nM) to delineate the relative contributions of methyl versus methoxy substitution at the 5-position [2].

Monoamine Oxidase Substrate Specificity and Metabolic Stability Profiling

The primary amine side chain of 2,5-DMT distinguishes it from N,N-dialkylated tryptamines in terms of MAO substrate specificity. Kinetic analyses demonstrate that N,N-dimethylation shifts substrate specificity toward type B MAO and substantially reduces overall enzyme activity [1]. 2,5-DMT therefore enables controlled studies comparing the metabolic clearance rates and MAO isoform specificity of primary amine versus tertiary amine tryptamines, addressing a critical variable in pharmacokinetic modeling and in vitro metabolic stability assays.

Analytical Reference Standard for Forensic and Clinical Toxicology Method Development

Authentic 2,5-DMT reference material is required for the development and validation of GC-MS and LC-MS/MS methods targeting tryptamine derivatives in biological specimens. Established analytical protocols for designer tryptamines [1] achieve detection limits of 5-10 ng/mL and linear ranges of 50-1000 ng/mL, but method validation for 2,5-DMT specifically requires the compound as a calibration standard. Procurement supports the establishment of retention time libraries, mass spectral fragmentation pattern databases, and quantitative calibration curves essential for forensic identification and clinical toxicology screening.

Behavioral Pharmacology Studies Investigating Hallucinogen-Like Discriminative Stimulus Effects

Drug discrimination studies in rodent models demonstrate that DMT produces hallucinogen-like stimulus effects with full cross-substitution to DOM [1]. 2,5-DMT represents an unexplored structural variant combining the 2,5-dimethyl substitution pattern characteristic of DOM with a primary amine tryptamine scaffold. Procurement enables the first systematic investigation of how this specific substitution architecture influences discriminative stimulus properties, advancing understanding of the structural determinants of hallucinogen-like behavioral activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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